

# Application Notes and Protocols: Cobalt Formate in Organic Synthesis

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## Compound of Interest

Compound Name: Cobalt formate

Cat. No.: B1211381

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Cobalt formate**,  $\text{Co}(\text{HCOO})_2$ , is a versatile and cost-effective cobalt salt that serves as a catalyst or catalyst precursor in a variety of organic synthesis reactions.<sup>[1]</sup> Its applications range from transfer hydrogenations and hydroformylations to being a component in the synthesis of more complex catalytic systems. This document provides detailed application notes and protocols for key reactions where **cobalt formate** and related cobalt catalysts are employed, with a focus on practical implementation in a research and development setting.

## Transfer Hydrogenation of Carbonyls and Nitroarenes

Cobalt catalysts are effective in transfer hydrogenation reactions, utilizing formic acid or its salts as a safe and readily available hydrogen donor.<sup>[1][2]</sup> This method provides a valuable alternative to using high-pressure molecular hydrogen.

## Application Note: Transfer Hydrogenation of Aromatic Ketones

Aromatic ketones can be selectively reduced to the corresponding alcohols using a cobalt-catalyzed system with a formate salt/formic acid mixture as the hydrogen source. The reaction

is particularly effective for heteroaryl ketones, such as 2-pyridyl ketones, where the nitrogen atom can chelate to the cobalt center, activating the substrate.<sup>[2]</sup>

#### Quantitative Data Summary:

Entry	Substrate (R-CO-R')	Cobalt Source	H-Donor System	Temp (°C)	Time (h)	Yield (%)	Reference
1	2-Acetylpyridine	Cobalt Stearate (5 mol%)	HCOONa ·2H <sub>2</sub> O / HCOOH	130	12	92	[2]
2	2-Benzoylpyridine	Cobalt Stearate (5 mol%)	HCOONa ·2H <sub>2</sub> O / HCOOH	150	24	95	[2]
3	1-Phenyl-1-(pyridin-2-yl)ethan-1-one	Cobalt Stearate (5 mol%)	HCOONa ·2H <sub>2</sub> O / HCOOH	130	12	89	[2]
4	1-(4-Methoxyphenyl)-1-(pyridin-2-yl)ethan-1-one	Cobalt Stearate (5 mol%)	HCOONa ·2H <sub>2</sub> O / HCOOH	150	24	85	[2]

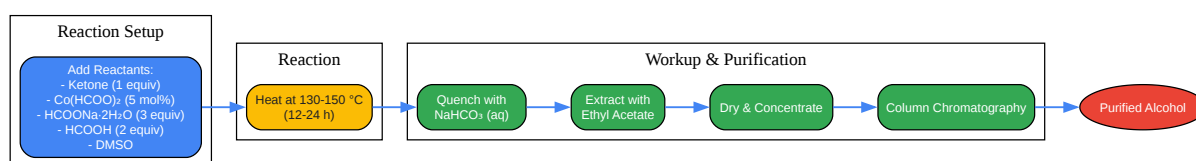
#### Experimental Protocol: General Procedure for Transfer Hydrogenation of 2-Pyridyl Ketones

Note: This protocol is adapted from a procedure using cobalt stearate, which can be substituted with cobalt(II) formate, although optimization may be required.

- To a screw-capped vial, add the 2-pyridyl ketone (0.5 mmol, 1.0 equiv.), cobalt(II) formate (0.025 mmol, 5 mol%), and sodium formate dihydrate (1.5 mmol, 3.0 equiv.).

- Add dimethyl sulfoxide (DMSO) (1.0 mL) as the solvent.
- Add formic acid (1.0 mmol, 2.0 equiv.) to the mixture.
- Seal the vial and place it in a preheated oil bath at 130-150 °C.
- Stir the reaction mixture for 12-24 hours.
- After cooling to room temperature, quench the reaction with a saturated aqueous solution of  $\text{NaHCO}_3$ .
- Extract the product with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.

Experimental Workflow:



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Workflow for Cobalt-Catalyzed Transfer Hydrogenation of Ketones.

## Application Note: Transfer Hydrogenation of Nitroarenes

Cobalt-based nanocatalysts have demonstrated high efficiency and chemoselectivity in the transfer hydrogenation of functionalized nitroarenes to anilines, using formic acid as the hydrogen source.<sup>[1][3]</sup> This method is tolerant of a wide range of functional groups that are often sensitive to other reduction methods.

## Quantitative Data Summary:

Entry	Substrate	Catalyst	H-Donor	Temp (°C)	Time (h)	Yield (%)	Reference
1	Nitrobenzene	Co <sub>3</sub> O <sub>4</sub> -NGr@C	HCOOH	120	12	>99	[1]
2	4-Chloronitrobenzene	Co <sub>3</sub> O <sub>4</sub> -NGr@C	HCOOH	120	12	>99	[1]
3	4-Nitrobenzaldehyde	Co <sub>3</sub> O <sub>4</sub> -NGr@C	HCOOH	120	12	98	[1]
4	Methyl 4-nitrobenzoate	Co <sub>3</sub> O <sub>4</sub> -NGr@C	HCOOH	120	12	99	[1]

## Experimental Protocol: General Procedure for Transfer Hydrogenation of Nitroarenes

Note: This protocol uses a specific cobalt oxide nanocatalyst. Cobalt(II) formate can be used to synthesize various cobalt-based heterogeneous catalysts, which may show activity in this transformation.

- In a reaction vessel, suspend the cobalt-based catalyst (e.g., Co<sub>3</sub>O<sub>4</sub>-NGr@C, 1-2 mol% Co) in a suitable solvent like dioxane or THF.
- Add the nitroarene substrate (1.0 mmol, 1.0 equiv.).
- Add formic acid (5.0 mmol, 5.0 equiv.) as the hydrogen donor.
- Seal the vessel and heat the mixture to 120 °C with vigorous stirring for 12-24 hours.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.

- Filter the heterogeneous catalyst. The catalyst can often be washed, dried, and reused.
- Neutralize the filtrate with a mild base (e.g., saturated  $\text{NaHCO}_3$  solution).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the resulting aniline derivative by column chromatography if necessary.

## Hydroformylation of Alkenes

Hydroformylation, or the oxo process, is a large-scale industrial process for producing aldehydes from alkenes, carbon monoxide, and hydrogen. Cobalt carbonyl species are the active catalysts, and they can be generated in situ from cobalt salts, including **cobalt formate**, under hydroformylation conditions.<sup>[4]</sup>

### Application Note

The in situ activation of a **cobalt formate** precursor involves its conversion to hydridocobalt tetracarbonyl ( $\text{HCo}(\text{CO})_4$ ) under high pressures of synthesis gas (a mixture of CO and  $\text{H}_2$ ).<sup>[4]</sup> This active species then catalyzes the hydroformylation of alkenes. This approach avoids the handling of the more toxic and volatile dicobalt octacarbonyl.

Representative Reaction Conditions:

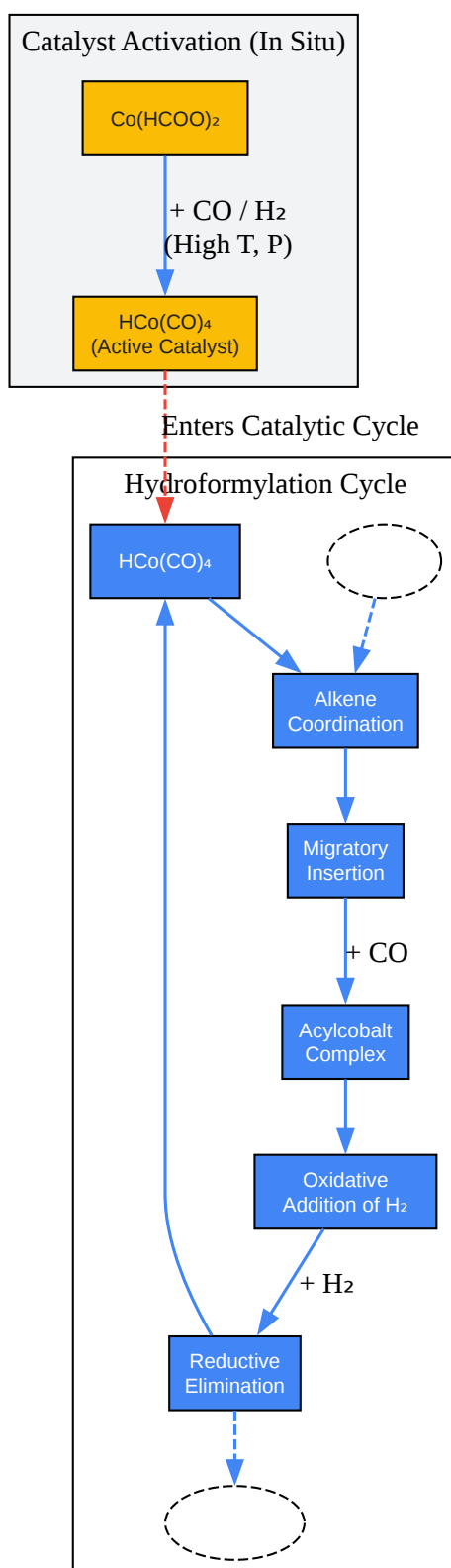
Alkene	Catalyst Precursor	Ligand	Pressure (syngas)	Temp (°C)	Product(s)	Reference
1-Octene	Co <sub>2</sub> (CO) <sub>8</sub>	None	30 bar	140	Nonanal, 2-Methyloctanal	[5]
1-Octene	[CoH(dchpf)(CO) <sub>2</sub> ]	dchpf	40 bar	140	Aldehydes (57% yield)	[6][7]
Propene	HCo(CO) <sub>4</sub>	None	100-300 bar	140-200	Butanals	[8]

#### Experimental Protocol: General Procedure for Hydroformylation of 1-Octene

- Charge a high-pressure autoclave reactor with cobalt(II) formate (0.1-1.0 mol%) and a suitable solvent (e.g., toluene or THF).
- Add the alkene substrate (e.g., 1-octene).
- Seal the autoclave and purge several times with nitrogen, followed by synthesis gas (CO/H<sub>2</sub> = 1:1).
- Pressurize the reactor with synthesis gas to the desired pressure (e.g., 30-100 bar).
- Heat the reactor to the target temperature (e.g., 120-160 °C) while stirring. This initiates the in situ formation of the active cobalt carbonyl catalyst.
- Maintain the reaction at temperature and pressure for the desired time (e.g., 4-24 hours), monitoring the pressure drop to gauge syngas consumption.
- After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.
- The crude product mixture, containing the aldehyde products and dissolved cobalt catalyst, is collected.

- The catalyst can be recovered by oxidation of the cobalt species to water-soluble  $\text{Co}^{2+}$  with air and a dilute acid (like formic or acetic acid), followed by phase separation.
- The organic layer is then purified by distillation to isolate the aldehyde products.

Catalyst Activation and Hydroformylation Cycle:



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In Situ Catalyst Activation and Hydroformylation Cycle.



## Other Applications (General Overview)

While detailed protocols starting specifically from **cobalt formate** are less common in the literature for the following reactions, cobalt catalysts are widely used. **Cobalt formate** can be considered a potential precursor for generating active cobalt species in these transformations.

- **C-H Activation:** Cobalt catalysis is a powerful tool for the direct functionalization of C-H bonds, enabling the synthesis of complex molecules and heterocycles with high atom economy.[9] Reactions are often directed by a coordinating group on the substrate, and various cobalt salts (e.g.,  $\text{Co}(\text{OAc})_2$ ,  $\text{Co}(\text{acac})_2$ ) are used as catalysts, typically in the presence of an oxidant.
- **Pauson-Khand Reaction:** This [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone is classically mediated by stoichiometric amounts of dicobalt octacarbonyl,  $\text{Co}_2(\text{CO})_8$ . [6] Catalytic versions have been developed using various cobalt precursors.
- **Oxidation Reactions:** Cobalt salts, including cobalt(II) complexes, are known to catalyze the oxidation of alcohols to aldehydes, ketones, or carboxylic acids, often using peroxides or molecular oxygen as the oxidant.[8]

**Safety Information:** Cobalt compounds should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

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